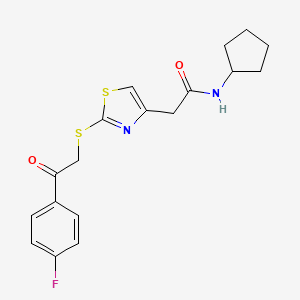
1,1-Bis(trifluoromethyl)-cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(trifluoromethyl)-cyclopropane is a useful research compound. Its molecular formula is C5H4F6 and its molecular weight is 178.077. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1,1-Bis(trifluoromethyl)-cyclopropane has been the focus of various studies exploring its synthesis and chemical properties. A notable approach involves the reaction of 2,2-bis(trifluoromethyl)thietanes with tertiary phosphines, leading to an unusual desulfurization process and the formation of 1,1-bis(trifluoromethyl)-2-alkoxy cyclopropanes (Petrov & Marshall, 2012). Another method involves the reduction of 1,1-diacylcyclopropanes to produce various 1,1-bis(1-hydroxyalkyl)cyclopropanes (Itoh et al., 1980).
Photoreactions and Spectroscopic Studies
The compound has been investigated in the context of photoinduced electron transfer reactions. For example, 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane undergoes rearrangement in such reactions, providing insights into the mechanism of methylenecyclopropane rearrangements (Ikeda et al., 2003).
Vibrational Spectroscopy
The molecular structure and vibrational spectra of 1,1-bis(trimethylsilylethynyl)cyclopropane have been studied, offering detailed insights into its structural and spectroscopic characteristics (Trætteberg et al., 2002).
Derivative Synthesis
Research has been conducted on synthesizing derivatives of cyclopropane, like thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid, showing the versatility of the cyclopropane framework (Sharba et al., 2005).
Electrophilicity in Reactions
Studies have shown that certain donor-acceptor cyclopropanes derived from this compound demonstrate enhanced electrophilicity in reactions with compounds like indole (Armstrong & Kerr, 2015).
Catalysis and Hydroformylation
The compound's derivatives have been studied for their use in catalysis, particularly in hydroformylation reactions. The use of specific ligands in rhodium-catalyzed hydroformylation has shown the influence of cyclopropane-based structures (Casey et al., 1992).
Solvent-Controlled Synthesis
Research has explored the solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes, demonstrating the influence of solvent choice on the reaction outcomes (Ma et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
1,1-bis(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6/c6-4(7,8)3(1-2-3)5(9,10)11/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAPPQJTUDJLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2562768.png)
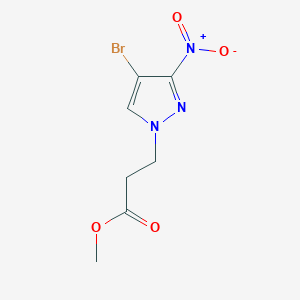
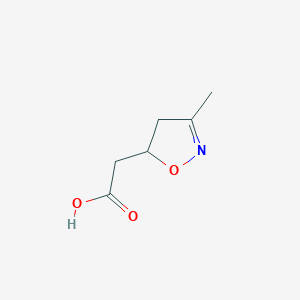
![2-Bromo-5-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2562773.png)
![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)
![5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2562775.png)
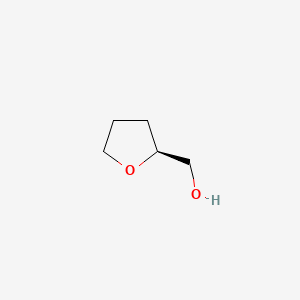
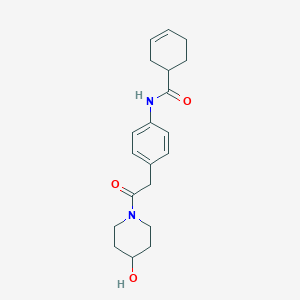
![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)
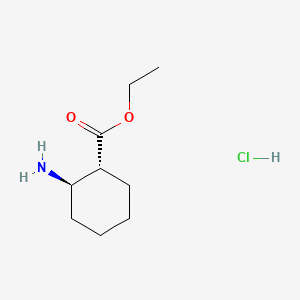
![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)
![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)
